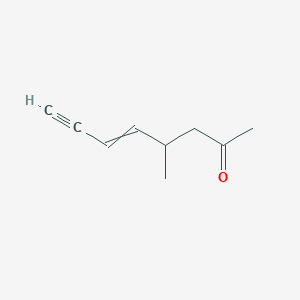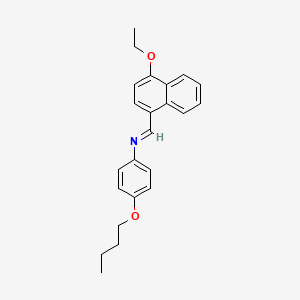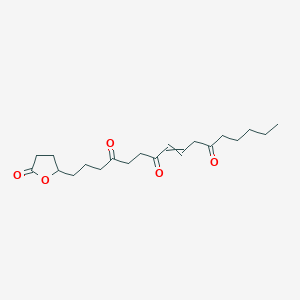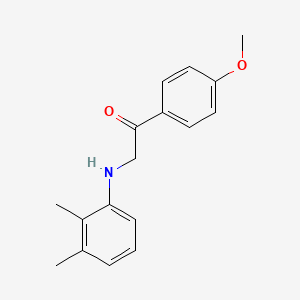
4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Fluorinated Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a fluorinated methoxybenzene derivative with a suitable nucleophile.
Coupling with the Methylphenyl Group: The final step involves the coupling of the synthesized thiazole derivative with a methylphenyl amine under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of both fluorinated methoxyphenyl and methylphenyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62433-40-3 |
|---|---|
Molecular Formula |
C17H15FN2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2OS/c1-11-3-6-13(7-4-11)19-17-20-15(10-22-17)14-9-12(18)5-8-16(14)21-2/h3-10H,1-2H3,(H,19,20) |
InChI Key |
BOHMRYQVRQCPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)


![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)



![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)


